Epivancomycin
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Overview
Description
Epivancomycin is a glyopeptide that is vancomycin in which the terminal vancosamine of the disaccharide moiety is replaced by 4-epi-vancosamine. It is a glycopeptide and a disaccharide derivative.
Scientific Research Applications
Derivatisation in Analytical Chemistry
- Derivatisation of Avermectins and Milbemycins : A study by Berendsen, Mulder, & van Rhijn (2007) focused on the derivatisation of avermectines and milbemycins, including eprinomectin, to create fluorescent derivatives for quantitative analysis using high-performance liquid chromatography. This enhanced the method's applicability and reliability in analytical chemistry.
Biosynthesis of Antibiotics
- Enzymatic Synthesis in Chloroeremomycin Biosynthesis : Chen et al. (2000) studied the enzymatic synthesis of TDP-L-epivancosamine, a 2,3,6-trideoxysugar in chloroeremomycin, part of the vancomycin family. Their research, detailed in Proceedings of the National Academy of Sciences of the United States of America, contributed significantly to understanding the biosynthesis of this class of glycopeptide antibiotics.
Cancer Research and Treatment
- Inhibition of Tumor Angiogenesis : Komi et al. (2007) conducted a study on sangivamycin, an antibiotic with anti-tumor activities, focusing on its ability to suppress DNA/RNA synthesis and inhibit tumor angiogenesis. This research, published in the Japanese Journal of Clinical Oncology, adds valuable insights into potential clinical uses of such antibiotics in cancer treatment.
Immunotherapy and Vaccine Development
- Electroporation for DNA-Based Vaccines : Bodles-Brakhop, Heller, & Draghia‐Akli (2009) explored the use of electroporation in the delivery of DNA vaccines and therapeutic plasmids, as described in Molecular Therapy. This technology enhances the transfer of DNA into cells and tissues, showing promise in vaccine development and gene therapy.
Epigenetics and Gene Expression
- RNA Structure and Small Molecule Interaction : Edwards & Sigurdsson (2002) used electron paramagnetic resonance spectroscopy to investigate the correlation between RNA structure and internal dynamics in HIV-1 TAR RNA complexes with small molecules. Their findings, published in Biochemistry, provide insights into RNA recognition and interaction with small molecules, which is crucial in understanding gene expression regulation.
Properties
Molecular Formula |
C66H75Cl2N9O24 |
---|---|
Molecular Weight |
1449.2 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57-,65-,66-/m0/s1 |
InChI Key |
MYPYJXKWCTUITO-UNZADAAQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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